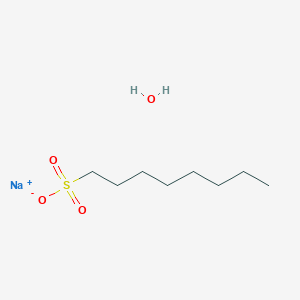

sodium;octane-1-sulfonate;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “sodium;octane-1-sulfonate;hydrate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of sodium;octane-1-sulfonate;hydrate involves several synthetic routes, each with specific reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and analysis of the compound in various samples . This technique is essential for ensuring the purity and concentration of the compound during synthesis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process may include steps such as microwave-assisted acid digestion for sample preparation, which is crucial for the analysis and quality control of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

sodium;octane-1-sulfonate;hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.

Applications De Recherche Scientifique

Analytical Chemistry

Ion-Pairing Reagent in HPLC

Sodium octane-1-sulfonate hydrate is predominantly used as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC). Its amphiphilic nature allows it to interact effectively with both polar and nonpolar molecules. This interaction enhances the solubility and chromatographic behavior of ionic compounds, particularly peptides and proteins, by forming neutral ion pairs that can be separated more efficiently in HPLC columns .

Improvement of Chromatographic Resolution

Research indicates that the use of sodium octane-1-sulfonate significantly improves the resolution of chromatographic peaks. It enables effective separation based on hydrophobicity and charge characteristics, which is crucial for analyzing complex mixtures. The compound has been shown to enhance the detection sensitivity of various analytes, making it an invaluable tool in analytical chemistry.

Biochemical Applications

Interaction with Biological Molecules

Sodium octane-1-sulfonate has been studied for its interactions with biological molecules such as human serum albumin. It serves as an ion complexation agent for various compounds, including N-nitrosodiethanolamine, highlighting its potential in biochemical research .

Buffer Component

In addition to its use in chromatography, sodium octane-1-sulfonate is utilized as a buffer component in neurochemistry and cell biology. It aids in maintaining pH stability during experiments involving sensitive biological assays .

Industrial Applications

Surfactant Properties

The compound exhibits surfactant properties, making it useful in various industrial applications such as:

- Cleaning Agents : Employed in formulations for cleaning products due to its ability to lower surface tension and enhance wetting properties.

- Textile Industry : Used as a surface-active agent in dyeing processes to improve dye uptake and uniformity .

- Leather Processing : Functions as a surfactant during leather tanning processes.

Mécanisme D'action

The mechanism of action of sodium;octane-1-sulfonate;hydrate involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects . The exact mechanism depends on the specific application and context in which the compound is used.

Propriétés

IUPAC Name |

sodium;octane-1-sulfonate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3S.Na.H2O/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H,9,10,11);;1H2/q;+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBURIAHQXJQKRE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)(=O)[O-].O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCS(=O)(=O)[O-].O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.